Lercanidipine Impurity A is a specified impurity of Lercanidipine Hydrochloride, a calcium channel blocker used as an antihypertensive drug. [] This impurity arises during the synthesis process of Lercanidipine Hydrochloride and its presence can impact the quality and efficacy of the final drug product. Therefore, its identification, characterization, and control are crucial in pharmaceutical development and manufacturing. [, ]
Lercanidipine Impurity A is a chemical compound associated with the pharmaceutical agent lercanidipine, which is primarily used as an antihypertensive medication. This impurity is significant in the context of drug formulation and quality control, as impurities can affect the efficacy and safety of pharmaceutical products. The compound has a CAS number of 74936-74-6 and is classified under organic compounds, specifically as a dihydropyridine derivative.
Lercanidipine Impurity A is derived from the synthesis processes of lercanidipine hydrochloride, a calcium channel blocker used to treat hypertension. The impurity arises during the synthetic routes employed in producing the active pharmaceutical ingredient. It falls under the classification of pharmaceutical impurities, which are substances that are not the intended active ingredient but may be present due to various synthesis methods.
The synthesis of Lercanidipine Impurity A involves multiple steps:
The detailed steps include:
Lercanidipine Impurity A has a molecular formula of and a molecular weight of 374.4 g/mol. Its structure features a dihydropyridine core with various functional groups that contribute to its chemical properties. The compound's structural integrity is crucial for understanding its reactivity and interactions in biological systems .
Lercanidipine Impurity A undergoes several important chemical reactions:
These reactions are essential for modifying the compound for various applications or for further synthetic routes.
Lercanidipine itself functions primarily as a calcium channel blocker. By blocking L-type calcium channels in vascular smooth muscle cells, it leads to vasodilation and a consequent reduction in blood pressure. Although Lercanidipine Impurity A does not have a defined therapeutic action like its parent compound, understanding its presence is vital for ensuring the safety and efficacy of lercanidipine formulations .
Key properties of Lercanidipine Impurity A include:
These properties are important for determining how the impurity behaves in pharmaceutical formulations .
Lercanidipine Impurity A is primarily utilized in pharmaceutical research and development contexts. Its significance lies in:
In essence, while Lercanidipine Impurity A does not have direct therapeutic applications, its role in ensuring drug quality cannot be overstated .
Lercanidipine Impurity A, chemically designated as 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 1-methylpropyl ester (IUPAC name), is a defined process-related impurity and degradation product of the antihypertensive drug lercanidipine hydrochloride. This compound bears the CAS Registry Number 74936-74-6 and shares the dihydropyridine core structure of the parent drug while exhibiting distinct esterification patterns [3]. Its molecular formula is C₁₉H₂₂N₂O₆, corresponding to a molecular weight of 374.39 g/mol, with an accurate mass of 374.1478 Da [7]. The structural divergence from lercanidipine hydrochloride (C₃₆H₄₂ClN₃O₆) lies in the absence of the complex 3,3-diphenylpropyl-methylamino side chain, replaced instead by a simpler 1-methylpropyl ester group at the C3 position [7].
Table 1: Fundamental Molecular Properties of Lercanidipine Impurity A
Property | Value |
---|---|
CAS Registry Number | 74936-74-6 |
Molecular Formula | C₁₉H₂₂N₂O₆ |
Molecular Weight | 374.39 g/mol |
Accurate Mass | 374.1478 Da |
SMILES Notation | CCC(C)OC(=O)C1=C(C)NC(=C(C1c2cccc(c2)N+[O-])C(=O)O)C |
InChI Key | ZOSMHHVXWYODPQ-UHFFFAOYSA-N |
Spectroscopic characterization confirms the presence of diagnostic functional groups:
Pharmaceutical impurities are chemically defined as substances that lack therapeutic properties but may influence drug safety, efficacy, or stability. International regulatory frameworks—primarily the ICH Q3A-Q3D guidelines—mandate strict identification, quantification, and control of impurities exceeding threshold levels (typically 0.10% for new drug substances) [2] [6]. Lercanidipine Impurity A falls under the category of "specified impurities," requiring rigorous analytical monitoring throughout the drug lifecycle due to its established occurrence in synthetic processes and stability studies [2].
Pharmacopeial standards enforce strict limits for this impurity:
Table 2: Regulatory Thresholds and Pharmacopeial Requirements for Lercanidipine Impurity A
Regulatory Aspect | Requirement |
---|---|
ICH Identification Threshold | ≥0.10% of drug substance |
ICH Qualification Threshold | ≥0.15% of drug substance |
Typical Specification Limit | ≤0.20% in final product |
EP Reference Standard | Requires certified impurity standards |
Analytical Validation | Per ICH Q2(R1) for specificity, accuracy, precision |
Stability-indicating methods are essential for monitoring Impurity A during storage and distribution. As demonstrated in forced degradation studies, lercanidipine formulations are susceptible to photolytic and hydrolytic degradation, generating Impurity A under stress conditions. Regulatory submissions must include data demonstrating method specificity toward Impurity A amidst degradation products like oxidized derivatives or ester hydrolysis compounds [2] [8].
Impurity A arises primarily during the esterification step of lercanidipine synthesis. Incomplete reaction or transesterification involving 1-methylpropyl alcohol leads to its formation. Its levels serve as a critical process parameter (CPP), reflecting optimization of reaction stoichiometry, temperature control, and catalyst efficiency [7]. Process analytical technology (PAT) tools monitor its generation in real-time, enabling immediate corrective actions during manufacturing.
As a degradation marker, Impurity A emerges under specific stress conditions:
Table 3: Degradation Conditions Generating Lercanidipine Impurity A
Stress Condition | Degradation Rate | Primary Mechanism |
---|---|---|
UV-A Radiation (315–400 nm) | ~10–15% over 72 hrs | Photolytic side-chain cleavage |
0.1N NaOH (50°C) | <7% over 60 mins | Ester hydrolysis/exchange |
3% H₂O₂ (80°C) | ~15% over 60 mins | Oxidative dealkylation |
Solid-state photolysis | <10% over 72 hrs | Surface-mediated cleavage |
Detecting and quantifying Impurity A demands high-resolution separation techniques due to co-elution risks with structurally similar impurities. The RRLC method developed by Agilent (Zorbax SB C18 column, 1.8 µm) achieves baseline separation within 10 minutes using a phosphate buffer (pH 3.5)-acetonitrile gradient, with Impurity A resolution ≥2.0 from nearest neighbors [2]. Method validation parameters for Impurity A analysis typically demonstrate:
SynZeal and TRC provide pharmacopeial-grade Impurity A reference standards (Catalog: SZ-L004002, TRC-L179015-100MG) essential for method validation and regulatory compliance [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7